Conjuntos de Ligando-Enlazador de Ligasa E3 21

Descripción general

Descripción

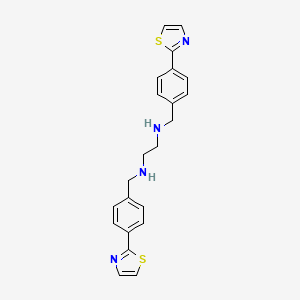

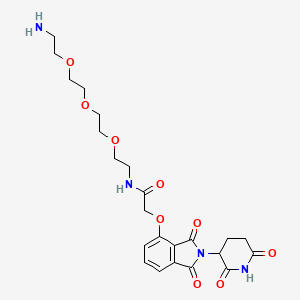

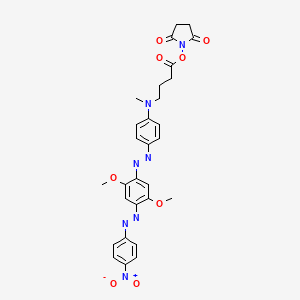

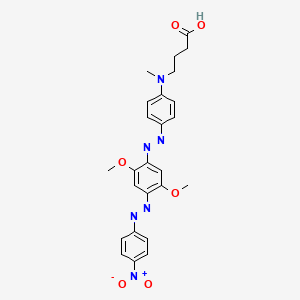

Talidomida-O-amido-PEG3-C2-NH2 es un conjugado de ligando-enlace de ligasa E3 sintetizado que incorpora un ligando de cereblón derivado de la talidomida y un enlace de polietilenglicol (PEG) de 3 unidades. Este compuesto está diseñado específicamente para su uso en tecnología PROTAC (quimeras de direccionamiento de proteólisis), que utiliza pequeñas moléculas para inducir la degradación de proteínas .

Aplicaciones Científicas De Investigación

Talidomida-O-amido-PEG3-C2-NH2 tiene una amplia gama de aplicaciones en investigación científica, entre ellas:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas PROTAC.

Biología: Se utiliza en estudios que involucran la degradación de proteínas y las vías de señalización celular.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el direccionamiento y la degradación de proteínas relacionadas con enfermedades.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos

Mecanismo De Acción

Talidomida-O-amido-PEG3-C2-NH2 ejerce sus efectos a través del siguiente mecanismo:

Unión al Cereblón: El ligando de cereblón del compuesto se une a la proteína de cereblón, que forma parte del complejo de ligasa de ubiquitina E3.

Degradación de proteínas: La unión facilita el reclutamiento de proteínas diana al complejo de ligasa E3, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma

Análisis Bioquímico

Biochemical Properties

Thalidomide-O-amido-PEG3-C2-NH2 plays a crucial role in biochemical reactions. It is part of the E3 ubiquitin ligases, a large family of enzymes that catalyze the ubiquitination process . E3 ubiquitin ligases transfer ubiquitin protein to attach the lysine site of targeted substrates . Thalidomide-O-amido-PEG3-C2-NH2 binds to the targeting ligand to induce the target protein degradation .

Cellular Effects

The effects of Thalidomide-O-amido-PEG3-C2-NH2 on cells are significant. It influences cell function by regulating the degradation of over 80% proteins in cells . This regulation is crucial for maintaining cellular homeostasis .

Molecular Mechanism

Thalidomide-O-amido-PEG3-C2-NH2 exerts its effects at the molecular level through a unique mechanism. It forms a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression .

Metabolic Pathways

Thalidomide-O-amido-PEG3-C2-NH2 is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . It interacts with ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) in this pathway .

Transport and Distribution

It is known that it forms a ternary complex leading to the ubiquitination of the targeted protein .

Subcellular Localization

It is involved in the ubiquitin-proteasome system, suggesting it may be localized to the proteasome .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Talidomida-O-amido-PEG3-C2-NH2 implica la conjugación de un ligando de cereblón derivado de la talidomida con un enlace de PEG de 3 unidades. La reacción normalmente implica los siguientes pasos:

Activación de la talidomida: La talidomida se activa convirtiéndola en un intermedio reactivo.

PEGilación: La talidomida activada se hace reaccionar entonces con un enlace de PEG para formar el conjugado talidomida-PEG.

Amidación: La talidomida PEGilada se hace reaccionar posteriormente con un grupo amino para formar el compuesto final Talidomida-O-amido-PEG3-C2-NH2

Métodos de Producción Industrial

La producción industrial de Talidomida-O-amido-PEG3-C2-NH2 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Procesamiento por lotes: Se procesan grandes cantidades de talidomida y enlace de PEG en lotes para garantizar la consistencia y la pureza.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para eliminar las impurezas.

Control de calidad: Se implementan medidas estrictas de control de calidad para garantizar que el compuesto cumpla con las especificaciones requeridas

Análisis De Reacciones Químicas

Tipos de Reacciones

Talidomida-O-amido-PEG3-C2-NH2 experimenta diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila debido a la presencia de grupos funcionales reactivos.

Reacciones de amidación: El grupo amino del compuesto puede participar en reacciones de amidación para formar enlaces amida

Reactivos y Condiciones Comunes

Sustitución nucleófila: Los reactivos comunes incluyen nucleófilos como aminas o tioles, y las reacciones se llevan a cabo normalmente en condiciones suaves.

Amidación: Se utilizan reactivos como carbodiimidas o ésteres activados para facilitar la formación de enlaces amida

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios conjugados y derivados de Talidomida-O-amido-PEG3-C2-NH2, que pueden utilizarse para diferentes aplicaciones en tecnología PROTAC .

Comparación Con Compuestos Similares

Compuestos Similares

Talidomida-PEG2-C2-NH2: Un compuesto similar con un enlace de PEG de 2 unidades.

Talidomida-O-amido-PEG-C2-NH2: Otra variante con una estructura de enlace diferente

Singularidad

Talidomida-O-amido-PEG3-C2-NH2 es única debido a su enlace específico de PEG de 3 unidades, que proporciona una flexibilidad y un espaciamiento óptimos para una degradación de proteínas eficaz en la tecnología PROTAC .

Propiedades

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUJTJGNIBUEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)